molecular formula C25H24N4O4S2 B12136809 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12136809
M. Wt: 508.6 g/mol
InChI Key: LCNHZFKTCJAYIW-NDENLUEZSA-N
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Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the thiazolidinone ring. The final step involves the coupling of the intermediate with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-4-27(5-2)22-17(23(30)28-10-6-7-15(3)21(28)26-22)12-20-24(31)29(25(34)35-20)13-16-8-9-18-19(11-16)33-14-32-18/h6-12H,4-5,13-14H2,1-3H3/b20-12-

InChI Key

LCNHZFKTCJAYIW-NDENLUEZSA-N

Isomeric SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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